2-(2-(4-Chloro-2-nitrobenzyl)-1,3-dioxolan-2-yl)acetic acid
Description
2-(2-(4-Chloro-2-nitrobenzyl)-1,3-dioxolan-2-yl)acetic acid is a synthetic compound featuring a 1,3-dioxolane ring fused to an acetic acid moiety. The dioxolane ring is substituted with a 4-chloro-2-nitrobenzyl group, which introduces both electron-withdrawing (nitro and chloro) and aromatic characteristics.
Properties
Molecular Formula |
C12H12ClNO6 |
|---|---|
Molecular Weight |
301.68 g/mol |
IUPAC Name |
2-[2-[(4-chloro-2-nitrophenyl)methyl]-1,3-dioxolan-2-yl]acetic acid |
InChI |
InChI=1S/C12H12ClNO6/c13-9-2-1-8(10(5-9)14(17)18)6-12(7-11(15)16)19-3-4-20-12/h1-2,5H,3-4,6-7H2,(H,15,16) |
InChI Key |
SJSGAYIKCNMNRW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(CC2=C(C=C(C=C2)Cl)[N+](=O)[O-])CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Chloro-2-nitrobenzyl)-1,3-dioxolan-2-yl)acetic acid typically involves multiple steps. One common method starts with the preparation of 4-chloro-2-nitrobenzyl alcohol, which undergoes oxidation in the presence of pyridinium chlorochromate in dichloromethane to yield 4-chloro-2-nitrobenzaldehyde . This intermediate is then reacted with ethylene glycol to form the dioxolane ring. Finally, the resulting compound is treated with bromoacetic acid to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Structural Features and Reactivity
-
1,3-Dioxolan Ring : A cyclic acetal derived from a diol and carbonyl compound.
-
4-Chloro-2-nitrobenzyl Substituent : Introduces electronic effects (deactivating nitro group) and steric hindrance.
-
Acetic Acid Group : Acidic proton (pKa ~2.5) enables esterification, decarboxylation, or conjugate addition.
Hydrolysis of the Dioxolan Ring
The 1,3-dioxolan ring undergoes acid- or base-catalyzed hydrolysis to regenerate the parent diol and carbonyl compound. For example:
-
Acidic Conditions :
This reaction is analogous to the hydrolysis of dioxolans discussed in , where acetal cleavage releases the original diol. -
Basic Conditions :
Similar cleavage occurs, though deprotonation may stabilize intermediates. The nitro group’s electron-withdrawing nature could accelerate hydrolysis by stabilizing transition states.
Reactivity of the Acetic Acid Group
-
Esterification :
The carboxylic acid reacts with alcohols/phenols under acid catalysis to form esters.
-
Decarboxylation :
Heating under acidic conditions may lead to decarboxylation, especially if the carbonyl group is activated.
Photochemical Reactions
The nitro group’s strong absorption of UV light may enable photochemical cleavage or rearrangements:
-
Photolysis :
Similar to photocaged compounds , the nitro group could undergo decomposition, releasing reactive intermediates. -
Photoinduced Electron Transfer :
Potential for single-electron transfer (SET) reactions, though detailed studies are needed.
Toxicity and Handling
The compound’s nitro and chloro substituents may impart toxicity. Safety data from similar compounds indicate risks of skin irritation and eye damage, necessitating protective gear during handling.
Comparative Reactivity Table
| Functional Group | Reaction Type | Conditions | Key Products |
|---|---|---|---|
| Dioxolan Ring | Hydrolysis | Acidic/Basic | Diol + Carbonyl |
| Nitro Group | Reduction | H₂/Pd or Fe/HCl | Amine derivative |
| Chlorine | Substitution | Base (OH⁻/NH₃) | Substituted benzyl |
| Acetic Acid | Esterification | Alcohol + Acid | Ester |
Scientific Research Applications
2-(2-(4-Chloro-2-nitrobenzyl)-1,3-dioxolan-2-yl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(4-Chloro-2-nitrobenzyl)-1,3-dioxolan-2-yl)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The dioxolane ring can also participate in binding interactions with enzymes and receptors, influencing their activity.
Comparison with Similar Compounds
Key Research Findings
- Substituent Impact: The nitro group in the target compound may enhance electrophilic reactivity compared to nonyl () or methyl () substituents, enabling covalent binding to biological targets .
- Toxicity Considerations: Chloro-aromatic compounds like difenoconazole () show species-specific hepatotoxicity, suggesting the need for rigorous toxicology studies on the target compound .
- Crystallography : SIR97 () and related tools can resolve conformational differences in analogs, such as the dihedral angles between aromatic and dioxolane rings observed in dichlorophenyl acetamides () .
Biological Activity
2-(2-(4-Chloro-2-nitrobenzyl)-1,3-dioxolan-2-yl)acetic acid, identified by its CAS number 2677030-85-0, is a compound of interest due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a dioxolane ring and a chloro-nitrobenzyl moiety, which are critical for its biological interactions. The structural formula can be represented as follows:
This complex structure suggests potential interactions with various biological targets.
Research indicates that compounds similar to 2-(2-(4-Chloro-2-nitrobenzyl)-1,3-dioxolan-2-yl)acetic acid may exhibit multiple mechanisms of action, including:
- Inhibition of Enzymatic Activity : Some studies suggest that dioxolane derivatives can inhibit enzymes involved in metabolic pathways, impacting cellular functions.
- Antioxidant Properties : Similar compounds have shown the ability to scavenge free radicals, indicating potential antioxidant effects that can protect cells from oxidative stress.
- Antimicrobial Activity : Certain derivatives have demonstrated activity against bacterial strains, suggesting that this compound may also possess antibacterial properties.
Table: Summary of Biological Activities of Dioxolane Derivatives
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Annonacin | Inhibits mitochondrial Complex I; antiangiogenic | |
| Silybin | Hepatoprotective; anticancer | |
| Glabraoside A | Antioxidant; hepatoprotective |
Case Studies
- Anticancer Activity : A study investigating the anticancer properties of dioxolane derivatives found that specific modifications led to enhanced cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
- Antimicrobial Effects : Research into similar compounds revealed significant antibacterial activity against Gram-positive bacteria. The presence of the nitro group was crucial for enhancing this activity.
- Toxicological Studies : Toxicological assessments indicated that while some derivatives exhibited beneficial pharmacological effects, they also posed mutagenic risks in certain assays, necessitating careful evaluation in drug development contexts .
Q & A
Q. How can AI-driven tools optimize reaction conditions for scaled-up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
